molecular formula C10H14N2O3 B053312 tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate CAS No. 113906-60-8

tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate

Cat. No.: B053312
CAS No.: 113906-60-8
M. Wt: 210.23 g/mol
InChI Key: WNMDEIMNCXIHJG-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-[(E)-furan-2-ylmethylideneamino]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and versatility. This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a tert-butyl group, which is a bulky substituent that provides steric protection.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate typically involves the reaction of furan-2-carbaldehyde with tert-butyl carbamate in the presence of a suitable catalyst. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the amine group to form the Boc-protected amine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, alcohols

Major Products Formed:

    Oxidation: Oxidized furan derivatives

    Reduction: Reduced carbamate derivatives

    Substitution: Substituted carbamates

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving carbamate substrates. It can also serve as a model compound for studying the interactions of carbamates with biological macromolecules .

Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of drugs that target specific enzymes or receptors. Its carbamate group can be modified to enhance the pharmacokinetic properties of the resulting drug .

Industry: In the chemical industry, this compound is used in the production of polymers and resins. Its reactivity allows it to be incorporated into various polymeric structures, enhancing their properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate involves the interaction of its carbamate group with nucleophiles. The tert-butyl group provides steric protection, making the carbamate group more selective in its reactions. The furan ring can participate in π-π interactions with aromatic residues in enzymes or receptors, enhancing the binding affinity of the compound .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-[(E)-phenylmethylideneamino]carbamate
  • tert-Butyl N-[(E)-pyridin-2-ylmethylideneamino]carbamate

Comparison: tert-Butyl N-[(E)-furan-2-ylmethylideneamino]carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. Compared to tert-butyl carbamate, it has enhanced reactivity due to the conjugation of the furan ring. Compared to tert-butyl N-[(E)-phenylmethylideneamino]carbamate, it has different binding affinities and selectivities due to the oxygen atom in the furan ring .

Properties

IUPAC Name

tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(13)12-11-7-8-5-4-6-14-8/h4-7H,1-3H3,(H,12,13)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMDEIMNCXIHJG-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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